molecular formula C16H22N2O2 B13951151 Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- CAS No. 59582-64-8

Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl-

Cat. No.: B13951151
CAS No.: 59582-64-8
M. Wt: 274.36 g/mol
InChI Key: YGKXXBYOXWEJIP-UHFFFAOYSA-N
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Description

Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl-: is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an allyloxy group at the second position, an amino group at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- typically involves the following steps:

    Formation of the Allyloxy Group: The allyloxy group can be introduced through the reaction of an appropriate benzamide derivative with allyl alcohol under acidic or basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced via nucleophilic substitution reactions using cyclohexylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group of the benzamide, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
  • Evaluated for its antimicrobial and antioxidant properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The allyloxy and amino groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

  • Benzamide, 2-(methoxy)-5-amino-N-cyclohexyl-
  • Benzamide, 2-(ethoxy)-5-amino-N-cyclohexyl-
  • Benzamide, 2-(propoxy)-5-amino-N-cyclohexyl-

Uniqueness: Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl- is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional chemical transformations, such as epoxidation, which are not possible with the other alkoxy groups.

Properties

CAS No.

59582-64-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-amino-N-cyclohexyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C16H22N2O2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h2,8-9,11,13H,1,3-7,10,17H2,(H,18,19)

InChI Key

YGKXXBYOXWEJIP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)N)C(=O)NC2CCCCC2

Origin of Product

United States

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